N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate
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Overview
Description
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its versatility in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate typically involves the protection of the amine group using tert-butyl carbamate. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-1,3-diaminopropane
- tert-Butyl (3-aminopropyl)carbamate
- N-BOC-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less prone to hydrolysis compared to other carbamates. Additionally, its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various scientific fields .
Properties
Molecular Formula |
C15H28N2O9 |
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Molecular Weight |
380.39 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H20N2O2.C6H8O7/c1-9(2,3)13-8(12)11(4)7-5-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
SAGHHOIPMFNAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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